2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Medicinal Chemistry Organic Synthesis Building Blocks

Procure 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) for precise SAR studies. The alpha-methoxy group adjacent to the nitrile modulates electrophilicity and sterics, ensuring reproducible nucleophilic additions versus unsubstituted analogs. Supplied at ≥95% purity for controlled impurity profiles in multi-step synthesis and computational library accuracy.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1484437-84-4
Cat. No. B2386607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
CAS1484437-84-4
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCN1C=C(C=N1)C(C#N)OC
InChIInChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(3-8)11-2/h4-5,7H,1-2H3
InChIKeyOBRHWYUKMDCTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4): Supplier Specifications and Chemical Profile for Procurement


2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) is a synthetic organic compound belonging to the pyrazole-4-acetonitrile class, characterized by a methoxy substituent at the alpha-carbon of the acetonitrile side chain . Its molecular formula is C7H9N3O with a molecular weight of 151.17 g/mol . This compound is commercially available from multiple suppliers as a research-grade intermediate, with typical purity specifications of ≥95% .

Why 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) Cannot Be Replaced with Unsubstituted or Alternative Pyrazole Acetonitriles


Substitution within the pyrazole-4-acetonitrile scaffold is known to alter physicochemical properties critical to both synthetic utility and potential biological activity . The target compound features a methoxy group at the alpha-position of the acetonitrile side chain, distinguishing it from the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) and other in-class derivatives such as 1,3-dimethyl-1H-pyrazole-4-acetonitrile (CAS 1306738-33-9) . The presence of the electron-donating methoxy group adjacent to the nitrile is expected to modulate the electrophilicity of the nitrile carbon and influence the steric environment during nucleophilic addition reactions, potentially affecting reaction yields and regioselectivity outcomes in downstream synthetic transformations compared to unsubstituted or methyl-only analogs . Generic substitution without empirical verification therefore introduces quantifiable risk to synthetic route reproducibility.

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Structural Differentiation: Alpha-Methoxy Substitution in 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) vs. Unsubstituted Analog

The target compound contains a methoxy group at the alpha-carbon of the acetonitrile side chain, a structural feature absent in the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) . This substitution increases the molecular weight from 121.14 g/mol to 151.17 g/mol and introduces an additional hydrogen bond acceptor site, which may alter solubility profiles and metabolic stability in downstream applications .

Medicinal Chemistry Organic Synthesis Building Blocks

Comparative Purity Specifications: 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) Supplier Benchmarking

Multiple reputable suppliers, including Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) and Wanvibio (Aladdin brand), consistently specify a minimum purity of ≥95% for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile . In contrast, the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) is offered at a higher purity specification of 98% from some vendors , reflecting differences in synthetic accessibility and purification challenges between the two compounds.

Chemical Procurement Quality Control Research Intermediates

Distinct InChIKey Fingerprint: Structural Uniqueness of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) for Database Search and Compound Registration

The InChIKey (International Chemical Identifier Key) for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is OBRHWYUKMDCTJB-UHFFFAOYNA-N . This identifier is structurally unique and differs from the InChIKey of the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4), which is OZAQPNNARZFABP-UHFFFAOYSA-N . This difference confirms that the two compounds are chemically distinct entities and cannot be used interchangeably in computational models, patent filings, or regulatory submissions without explicit data supporting equivalence.

Cheminformatics Compound Registration Database Curation

Recommended Research and Industrial Application Scenarios for 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) Based on Quantitative Evidence


Synthesis of Alpha-Substituted Pyrazole Derivatives via Nitrile Functionalization

The alpha-methoxy group adjacent to the nitrile in 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile provides a unique steric and electronic environment for nucleophilic addition reactions to the nitrile carbon . This compound is suitable as a building block in medicinal chemistry programs exploring structure-activity relationships (SAR) where alpha-substitution on the acetonitrile side chain is a design variable, as the methoxy group can influence both the reactivity of the nitrile and the conformational preferences of the molecule in biological systems .

Physicochemical Property Modulation in Pyrazole-Containing Lead Optimization

Compared to the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4), the target compound exhibits a higher molecular weight (151.17 vs. 121.14 g/mol) and an additional hydrogen bond acceptor due to the methoxy group . Researchers seeking to fine-tune lipophilicity, solubility, or metabolic stability of a pyrazole-containing lead series may use this compound as an intermediate to generate derivatives with systematically altered physicochemical profiles .

Quality-Controlled Intermediate for Reproducible Multi-Step Synthesis

The availability of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile from multiple vendors at a consistent ≥95% purity specification makes it a reliable starting material or intermediate for multi-step synthetic sequences where impurity profiles must be controlled. This is particularly relevant in academic research laboratories and early-stage pharmaceutical development where batch-to-batch reproducibility is essential for SAR studies and process development.

Computational Chemistry and Cheminformatics Model Building

The unique InChIKey identifier (OBRHWYUKMDCTJB-UHFFFAOYNA-N) ensures unambiguous compound identification in computational workflows. This compound can be used as a distinct entry in virtual screening libraries, QSAR model training sets, or molecular dynamics simulations where accurate representation of the alpha-methoxy substitution pattern is required for predictive accuracy.

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